Tau-fluvalinate
Overview
Description
Tau-fluvalinate Description
Tau-fluvalinate is a synthetic pyrethroid pesticide widely used in agriculture and beekeeping to control pests such as the Varroa destructor mite, a significant parasite of the honey bee (Apis mellifera). It is favored for its efficacy and low toxicity to bees. However, the extensive use of tau-fluvalinate has led to the development of resistance in mite populations, which poses a challenge for its continued effectiveness in pest control .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of tau-fluvalinate contributes to its biological activity. While the specific details of its structure are not discussed in the provided papers, pyrethroids typically consist of a cyclopropane carboxylic acid ester linked to a halogenated aromatic ring, which is crucial for their insecticidal properties. The structure of tau-fluvalinate allows it to interact with the nervous system of pests, leading to paralysis and death .
Chemical Reactions Analysis
The chemical reactions involving tau-fluvalinate primarily relate to its interactions with the biological systems of insects and mites. It acts on the voltage-gated sodium channels in the nervous system, disrupting normal neural function. Resistance to tau-fluvalinate in Varroa mites has been associated with mutations in the sodium channel gene, which alter the binding site for the acaricide, reducing its efficacy .
Physical and Chemical Properties Analysis
Tau-fluvalinate is characterized by its stability and persistence in the environment, particularly in bee colonies where it is used. Studies have shown that tau-fluvalinate can remain stable in honey for over eight months at 35 degrees Celsius, which raises concerns about the potential for honey contamination and the long-term impact on bee health . The physical and chemical properties of tau-fluvalinate, such as its stability and low volatility, contribute to its residual presence in bee colonies and the environment .
Case Studies
Several case studies have highlighted the consequences of tau-fluvalinate use in beekeeping. Residual tau-fluvalinate in honey bee colonies has been linked to the selection for Varroa destructor resistance to pyrethroids, with a persistent contamination of beeswax and beebread in hives . Another study found that despite the application of tau-fluvalinate, the levels detected in bees were significantly lower than the lethal dose, suggesting that the pesticide's presence does not necessarily pose an immediate risk to bee health . However, the emergence of resistant mite populations due to genetic mutations, such as the L925V mutation, has been documented, indicating that resistance is a growing problem .
Scientific Research Applications
Impact on Honey Bee Learning, Memory, and Survival
Tau-fluvalinate has been studied for its effects on honey bees, particularly regarding their cognitive and neural functions. Research by Frost, Shutler, and Hillier (2013) demonstrated that fluvalinate negatively impacts honey bee learning, memory, responsiveness to sucrose, and survival, especially at high oral doses. This study suggests the need for further investigation into the consequences of honey bee exposure to fluvalinate (Frost, Shutler, & Hillier, 2013).
Persistence in Honey
Tau-fluvalinate's persistence in honey was investigated by Tsigouri, Menkissoglu-Spiroudi, and Thrasyvoulou (2001). They found that tau-fluvalinate remains stable in honey for over eight months, even at elevated temperatures. This long persistence raises concerns about the risk of honey contamination due to repeated and/or extended applications of tau-fluvalinate (Tsigouri, Menkissoglu-Spiroudi, & Thrasyvoulou, 2001).
Varroa Mite Resistance to Fluvalinate
The resistance of varroa mites to fluvalinate has been a significant area of study. Mozes-Koch et al. (2004) explored the extent of varroa mite resistance to fluvalinate in Israel and identified a biochemical mechanism underlying this resistance, involving elevated monooxygenase activity in resistant mites (Mozes-Koch et al., 2004).
Lethal and Sublethal Effects on Non-Target Organisms
The effects of tau-fluvalinate on non-target organisms, such as Gammarus roeseli, have also been studied. Sari (2022) assessed the lethal and sublethal impacts of tau-fluvalinate on this aquatic organism, finding significant DNA damage and reduced locomotor activity at sublethal concentrations. This study highlights the potential ecological risks of tau-fluvalinate in aquatic environments (Sari, 2022).
Olfactory Deficit Induced in Honey Bees
Lim et al. (2020) explored the effects of tau-fluvalinate on honey bee sensory modulation and behaviors, particularly olfactory cognition. They found that sublethal doses of fluvalinate applied to honeybee abdomens led to a significant decrease in olfactory responses, indicating that fluvalinate may impact various internal molecular pathways in honey bees (Lim et al., 2020).
Safety And Hazards
properties
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] (2R)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3/t23?,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INISTDXBRIBGOC-XMMISQBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037555 | |
Record name | tau-Fluvalinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow viscous liquid; Formulated as flowable concentrate and impregnated strips (bee hives); [Reference #1] Colorless viscous liquid; Formulated as an oil in water emulsion; [EFSA] | |
Record name | Tau-fluvalinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9474 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000001 [mmHg] | |
Record name | Tau-fluvalinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9474 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tau-fluvalinate | |
CAS RN |
102851-06-9 | |
Record name | Tau-fluvalinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102851-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tau-fluvalinate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102851069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tau-Fluvalinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Valine, N-[2-chloro-4-(trifluoromethyl)phenyl]-, cyano(3-phenoxyphenyl)methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.965 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .TAU.-FLUVALINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R533F643E8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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